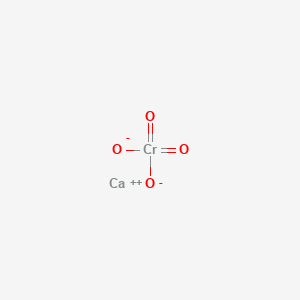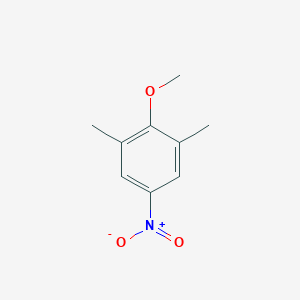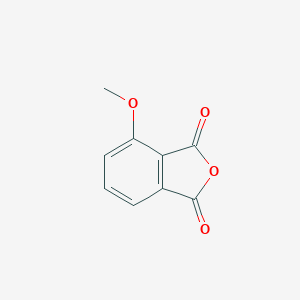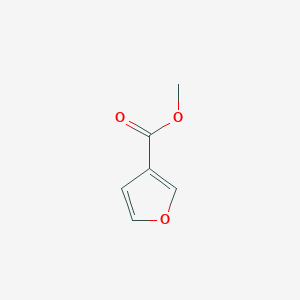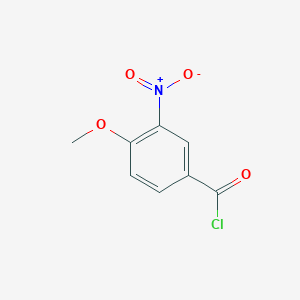
4-Methoxy-3-nitrobenzoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-methoxy-3-nitrobenzoyl chloride involves reactions that yield functionalized chromones and 4-hydroxyquinolines. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to the formation of functionalized chromones upon reduction of the nitro group, demonstrating the versatility of 4-methoxy-3-nitrobenzoyl chloride as a synthetic intermediate (Rahn et al., 2009).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of compounds derived from 4-methoxy-3-nitrobenzoyl chloride have been thoroughly investigated. For example, compounds synthesized from reactions involving 4-methoxy-3-nitrobenzoyl chloride have been characterized by NMR spectroscopy and computational methods, offering insights into their tautomeric equilibrium and molecular geometry (Srivastava et al., 2017).
Chemical Reactions and Properties
4-Methoxy-3-nitrobenzoyl chloride undergoes various chemical reactions, including condensation and reduction, to yield a diverse array of compounds. These reactions are pivotal in the synthesis of compounds with potential biological activity and for the study of their structure-activity relationships (Manap et al., 2022).
Physical Properties Analysis
The physical properties of derivatives of 4-methoxy-3-nitrobenzoyl chloride, such as melting points, solubility, and crystalline structure, have been elucidated through X-ray diffraction studies and spectroscopic techniques. These studies provide valuable information for the identification and further application of these compounds in various fields (Evecen et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-methoxy-3-nitrobenzoyl chloride derivatives, including their reactivity, stability, and interaction with different reagents, have been extensively studied. These investigations have revealed the compound's versatility in organic synthesis, enabling the development of novel synthetic methodologies and the discovery of new compounds with potential applications in medicinal chemistry (Harutyunyan, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis of Dibenzophenone Derivatives : It is used in the Friedel-Crafts acylation reaction for synthesizing 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its alkyl derivatives, which have potential applications in organic chemistry and material science (Zhao De-feng, 2006).
Development of Neuroleptics : The compound plays a role in the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which are potential neuroleptics, indicating its importance in pharmaceutical research (V. Valenta et al., 1990).
Synthesis of Chromones and Hydroxyquinolines : It is utilized in uncatalyzed condensations to produce functionalized chromones and hydroxyquinolines, compounds of interest in organic synthesis and potentially pharmacology (T. Rahn et al., 2009).
Antioxidant and Antimicrobial Research : Derivatives of 4-Methoxy-3-nitrobenzoyl chloride have been studied for their in vitro antioxidant and antimicrobial activities, highlighting its potential in developing new therapeutic agents (S. Manap et al., 2022).
Antibacterial Compound Synthesis : It's used in the synthesis of compounds like 10-methoxy-4. 8-dinitro-6H-benzo[2,3-c]chromen-6-one, which are tested for their antibacterial activity, indicating its relevance in antimicrobial research (F. Havaldar et al., 2004).
Functional Polymer Research : The compound is involved in the synthesis of functional polymers with potential applications in materials science and chemistry (F. Xi et al., 1984).
Formation of Heterocyclic Derivatives : It's used for reacting with nitrogen heterocycles to form N-(4-methoxy-3-nitrobenzyl) derivatives, which can have various applications in chemical synthesis (A. A. Harutyunyan, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxy-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMQFBGQSNVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495068 | |
| Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrobenzoyl chloride | |
CAS RN |
10397-28-1 | |
| Record name | 4-Methoxy-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



